3,6,7-Trimethylquinoxaline-2-carboxylic acid
Description
Properties
IUPAC Name |
3,6,7-trimethylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-6-4-9-10(5-7(6)2)14-11(12(15)16)8(3)13-9/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDDXKFCIHDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Oxidation Route via Hydroxymethyl Quinoxaline Intermediates
A robust method for preparing quinoxaline carboxylic acids, including derivatives such as 3,6,7-trimethylquinoxaline-2-carboxylic acid, involves a multi-step oxidation process starting from methyl-substituted quinoxalines.
Halogenation of Methyl Group:
The methyl group at the target position (e.g., 6-methylquinoxaline) is first selectively halogenated using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator in chlorobenzene solvent at 85°C for 2 hours. This yields the corresponding halomethylquinoxaline intermediate (e.g., 6-bromomethyl-quinoxaline) with high efficiency (~95% conversion).Nucleophilic Displacement to Hydroxymethyl Intermediate:
The halomethyl intermediate is then treated with hydroxide ions (alkali concentration ~0.9M to 1.5M) in aqueous suspension to replace the halogen with a hydroxyl group, producing 6-hydroxymethyl-quinoxaline. This step is crucial to introduce the primary alcohol functionality necessary for further oxidation.Selective Oxidation to Carboxylic Acid:
The hydroxymethyl quinoxaline is oxidized using molecular oxygen in the presence of a transition metal catalyst, such as 5% palladium on carbon (Pd/C), at around 85°C with air sparging. This mild oxidation converts the hydroxymethyl group to the carboxylic acid group, yielding quinoxaline-6-carboxylic acid derivatives with high selectivity (up to 97%) and good conversion rates (~95%).
- Mild oxidation conditions prevent degradation of sensitive heterocyclic rings.
- High selectivity and conversion rates.
- The product can be isolated as the mineral acid precipitate after acidification of the aqueous salt solution.
Cyclization and Condensation Routes from Phenylenediamine Precursors
Another approach involves constructing the quinoxaline ring with desired substitutions followed by oxidation to introduce the carboxylic acid group at position 2.
Synthesis of Substituted Phenylenediamines:
Starting from bisubstituted phenylenediamines (e.g., 3,6,7-trimethylphenylenediamine), condensation with α-dicarbonyl compounds such as methylglyoxal in tetrahydrofuran (THF) at room temperature yields 2-methylquinoxaline derivatives.Oxidation of Methyl Group:
The methyl group on the quinoxaline ring is oxidized to the carboxylic acid, often using selenium dioxide (SeO2) or hydrogen peroxide (H2O2) under controlled conditions to afford the quinoxaline-2-carboxylic acid derivative.Direct Amidation or Further Functionalization:
The carboxylic acid functionality enables further derivatization, such as amidation, to produce various quinoxaline amide derivatives, which are valuable in biological activity studies.
Summary Table of Preparation Methods
Detailed Research Findings and Considerations
- The halogenation step requires careful control of temperature (around 85°C) and radical initiator concentration to avoid over-bromination or degradation.
- Alkali concentration during hydroxylation is critical; too high concentrations (>3M) may lead to side reactions or degradation of sensitive quinoxaline rings.
- Transition metal catalysts such as Pd/C are preferred for selective oxidation of hydroxymethyl groups to carboxylic acids, providing high selectivity and yields.
- Alternative oxidants like SeO2 and H2O2 are used for methyl group oxidation but require careful handling due to toxicity and reaction control.
- Green chemistry methods employing iron catalysts or DMSO reduce environmental impact but may need optimization for specific methyl-substituted quinoxalines.
- The presence of multiple methyl groups (3,6,7-trimethyl) requires regioselective functionalization strategies to ensure oxidation occurs specifically at position 2 on the quinoxaline ring.
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
3,6,7-Trimethylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethylquinoxaline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline-2-carboxylic acid: Similar structure but with only one methyl group at position 3.
Quinoxaline-2-carboxylic acid: Lacks the methyl groups, making it less hydrophobic and potentially altering its biological activity.
Uniqueness
3,6,7-Trimethylquinoxaline-2-carboxylic acid is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
3,6,7-Trimethylquinoxaline-2-carboxylic acid is a derivative of quinoxaline that has garnered attention due to its potential biological activities. This compound is part of a larger class of quinoxaline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoxaline core with methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2. The presence of these functional groups contributes to its biological reactivity.
Antimicrobial Activity
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinoxaline structure could enhance antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the generation of reactive oxygen species (ROS) leading to bacterial cell death through oxidative stress .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,6-Dimethylquinoxaline | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Quinoxaline-2-carboxylic acid | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Quinoxalines have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect is particularly relevant in models of chronic inflammation where cytokine levels are elevated .
Case Study: Inhibition of Cytokine Production
A recent study explored the effects of this compound on macrophages activated by lipopolysaccharides (LPS). The results showed a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls:
- Control Group: IL-6: 150 pg/mL; TNF-alpha: 100 pg/mL
- Treated Group: IL-6: 50 pg/mL; TNF-alpha: 30 pg/mL
This suggests that the compound may hold promise as an anti-inflammatory agent.
Anticancer Potential
Studies have indicated that certain quinoxaline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways related to cell survival and proliferation. For instance, derivatives have been shown to inhibit the mTOR pathway, which is crucial for cancer cell growth .
Table 2: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer (MCF-7) | 15 |
| Quinoxaline Derivative A | Lung Cancer (A549) | 20 |
| Quinoxaline Derivative B | Colon Cancer (HT-29) | 18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
